![molecular formula C11H13NO3 B2484215 (2S)-2-[(3-methylbenzoyl)amino]propanoic acid CAS No. 956505-60-5](/img/structure/B2484215.png)
(2S)-2-[(3-methylbenzoyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(3-methylbenzoyl)amino]propanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a 3-methylbenzoyl group attached to the amino group of the propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(3-methylbenzoyl)amino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzoic acid and (S)-alanine.
Amide Bond Formation: The 3-methylbenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with (S)-alanine in the presence of a base such as triethylamine to form the amide bond, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: (2S)-2-[(3-methylbenzoyl)amino]propanoic acid can undergo oxidation reactions, particularly at the methyl group of the benzoyl moiety, leading to the formation of carboxylic acids or aldehydes.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-methylbenzoic acid derivatives.
Reduction: Formation of (2S)-2-amino-3-methylpropanoic acid.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
Chemistry:
Organic Synthesis: (2S)-2-[(3-methylbenzoyl)amino]propanoic acid is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Medicine:
Drug Development: Due to its structural similarity to natural amino acids, it can be incorporated into peptide-based drugs, potentially enhancing their stability and activity.
Industry:
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (2S)-2-[(3-methylbenzoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance the binding affinity of the compound to these targets, leading to inhibition or modulation of their activity. The propanoic acid backbone allows for incorporation into peptide chains, potentially altering their conformation and function.
相似化合物的比较
- (2S)-2-[(4-methylbenzoyl)amino]propanoic acid
- (2S)-2-[(3-chlorobenzoyl)amino]propanoic acid
- (2S)-2-[(3-methoxybenzoyl)amino]propanoic acid
Uniqueness:
- Structural Features: The presence of the 3-methyl group on the benzoyl moiety distinguishes (2S)-2-[(3-methylbenzoyl)amino]propanoic acid from its analogs, potentially affecting its reactivity and binding properties.
- Reactivity: The specific positioning of the methyl group can influence the compound’s participation in chemical reactions, such as electrophilic aromatic substitution.
- Applications: The unique structural features may confer specific biological activities, making it a valuable compound in drug development and other scientific research applications.
属性
IUPAC Name |
(2S)-2-[(3-methylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-4-3-5-9(6-7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDBSQWRBLPDJF-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N[C@@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
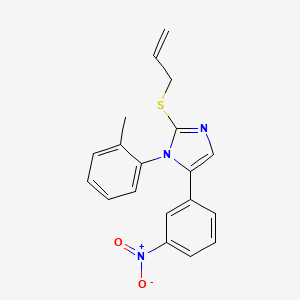
![6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2484136.png)
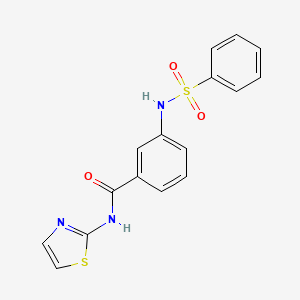
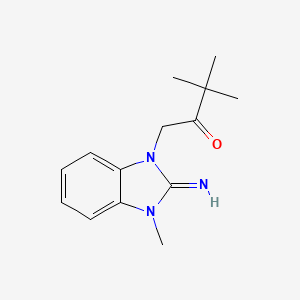

![(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2484142.png)
![3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2484143.png)
![N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2484146.png)
![6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2484147.png)
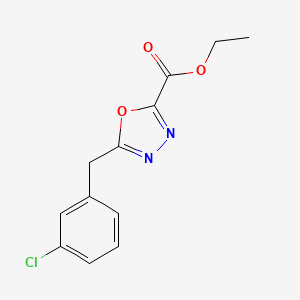

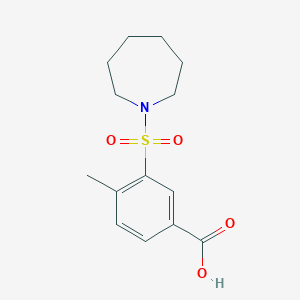
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2484153.png)
![2-{1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2484154.png)
